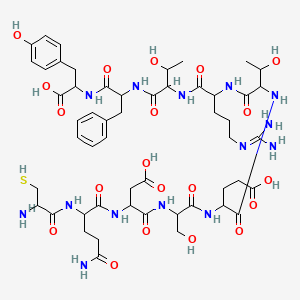

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH est un peptide synthétique composé de plusieurs acides aminés. Chaque acide aminé dans cette séquence est sous sa forme DL, indiquant un mélange racémique des deux énantiomères D- et L-

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réaction de couplage : Chaque acide aminé est activé en utilisant des réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour former un ester actif, qui réagit ensuite avec le groupe amino de la chaîne peptidique croissante.

Déprotection : Les groupes protecteurs sur les acides aminés, tels que le Fmoc (9-fluorénylméthyloxycarbonyl), sont éliminés en utilisant une base comme la pipéridine.

Clivage : Le peptide terminé est clivé de la résine en utilisant un mélange d'acide trifluoroacétique (TFA) et de piégeurs tels que l'eau, le triisopropylsilane (TIS) et l'éthanedithiol (EDT).

Méthodes de production industrielle

En milieu industriel, la synthèse de ce peptide peut être mise à l'échelle en utilisant des synthétiseurs peptidiques automatisés. Ces machines rationalisent le processus SPPS, permettant la production efficace de grandes quantités de peptide. L'utilisation de techniques à haut débit et l'optimisation des conditions de réaction garantissent une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH : peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tryptophane peut être oxydé pour former de la kynurénine ou d'autres produits d'oxydation.

Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres en utilisant des agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H₂O₂) ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits formés

Oxydation : Kynurénine, N-formylkynurénine.

Réduction : Thiols libres à partir de ponts disulfure.

Substitution : Peptides modifiés avec de nouveaux groupes fonctionnels.

Applications de recherche scientifique

This compound : possède plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigué pour son rôle potentiel dans les interactions protéine-protéine et la spécificité enzyme-substrat.

Médecine : Exploré pour son potentiel thérapeutique dans le développement de médicaments, en particulier dans la conception de médicaments à base de peptides.

Industrie : Utilisé dans le développement de matériaux à base de peptides et d'applications de nanotechnologie.

Mécanisme d'action

Le mécanisme d'action de This compound dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou d'autres protéines. Les voies impliquées peuvent inclure :

Liaison aux enzymes : Inhibition ou activation de l'activité enzymatique.

Interaction des récepteurs : Modulation des voies de signalisation des récepteurs.

Interactions protéine-protéine : Affectant la formation ou la perturbation des complexes protéiques.

Applications De Recherche Scientifique

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH: has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.

Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Mécanisme D'action

The mechanism of action of H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The pathways involved can include:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Receptor Interaction: Modulating receptor signaling pathways.

Protein-Protein Interactions: Affecting the formation or disruption of protein complexes.

Comparaison Avec Des Composés Similaires

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH : peut être comparé à d'autres peptides similaires, tels que :

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Gly-OH : Structure similaire mais avec de la glycine au lieu de l'alanine.

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Leu-OH : La leucine remplace l'alanine, modifiant potentiellement les interactions hydrophobes.

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ser-OH : La sérine remplace l'alanine, introduisant un groupe hydroxyle.

L'unicité de This compound réside dans sa séquence spécifique et la présence de mélanges racémiques d'acides aminés, ce qui peut influencer son activité biologique et sa stabilité.

Propriétés

Formule moléculaire |

C32H47N7O9 |

|---|---|

Poids moléculaire |

673.8 g/mol |

Nom IUPAC |

2-[[2-[[1-[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C32H47N7O9/c1-15(2)24(31(46)39-12-8-11-23(39)28(43)38-25(17(4)40)29(44)35-16(3)32(47)48)36-30(45)26(18(5)41)37-27(42)21(33)13-19-14-34-22-10-7-6-9-20(19)22/h6-7,9-10,14-18,21,23-26,34,40-41H,8,11-13,33H2,1-5H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,47,48) |

Clé InChI |

BFEKSNRFEVHCKW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)

![2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane](/img/structure/B12115320.png)

![2-(4-chlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12115341.png)

![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)

![2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)

![Thieno[3,2-b]pyridine-5-carbaldehyde](/img/structure/B12115388.png)

![Dibenzo[b,d]thiophene-2,8-dicarboxylic acid](/img/structure/B12115389.png)